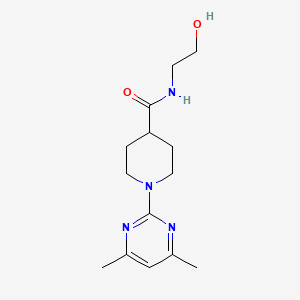![molecular formula C20H21N3O3 B12171994 4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12171994.png)
4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[221]heptyl)carboxamide is a complex organic compound with a unique structure that includes pyridyl groups and a bicyclic heptyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide typically involves the reaction of 2-pyridylamine with a suitable bicyclic heptyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl amines. Substitution reactions can lead to a wide range of substituted pyridyl derivatives.
Applications De Recherche Scientifique
N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl groups can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the bicyclic heptyl ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-2,6-Pyridinediylbis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide): This compound has a similar structure but with different substitution patterns on the pyridyl groups.
N-(2-Fluorophenyl)-N′-{(S)-(–)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptan-1-yl}urea: This compound contains a urea linkage instead of a carboxamide group.
Uniqueness
N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide is unique due to its specific combination of pyridyl groups and a bicyclic heptyl ring, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H21N3O3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
4,7,7-trimethyl-3-oxo-N,N-dipyridin-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-18(2)19(3)10-11-20(18,26-17(19)25)16(24)23(14-8-4-6-12-21-14)15-9-5-7-13-22-15/h4-9,12-13H,10-11H2,1-3H3 |
Clé InChI |
XWARXXMNZVNGJV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CCC1(OC2=O)C(=O)N(C3=CC=CC=N3)C4=CC=CC=N4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12171913.png)

![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12171920.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12171921.png)
![2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12171929.png)
![6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione](/img/structure/B12171939.png)
![N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B12171954.png)
![tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate](/img/structure/B12171957.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12171963.png)


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12171974.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12171983.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12172003.png)
